molecular formula C20H18N2O3S B141078 3-Bomac-btp CAS No. 151227-58-6

3-Bomac-btp

Cat. No.: B141078
CAS No.: 151227-58-6
M. Wt: 366.4 g/mol
InChI Key: LJJLQEVGMKLKNY-OAHLLOKOSA-N
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Description

3-Bomac-btp is a complex organic compound that features a benzodioxole moiety, a tetrahydrobenzothieno ring, and a pyridine ring

Preparation Methods

The synthesis of 3-Bomac-btp typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the Tetrahydrobenzothieno Ring: This step often involves the use of thiophene derivatives and appropriate cyclization agents.

    Coupling with Pyridine: The final step involves coupling the benzodioxole and tetrahydrobenzothieno intermediates with a pyridine derivative under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3-Bomac-btp undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bomac-btp has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bomac-btp involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 3-Bomac-btp include other benzodioxole derivatives and tetrahydrobenzothieno compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of these moieties, which imparts distinct chemical and biological properties.

References

Properties

CAS No.

151227-58-6

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C20H18N2O3S/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15/h1-7,15,21H,8-11H2,(H,22,23)/t15-/m1/s1

InChI Key

LJJLQEVGMKLKNY-OAHLLOKOSA-N

SMILES

C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5

Isomeric SMILES

C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5

Synonyms

3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine
3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, (S)-isomer
3-BOMAC-BTP

Origin of Product

United States

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